molecular formula C23H19FN4O4 B2569760 2-({2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-phenoxypyrazine CAS No. 1112313-66-2

2-({2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-phenoxypyrazine

Cat. No. B2569760
CAS RN: 1112313-66-2
M. Wt: 434.427
InChI Key: YPFZQIMETFBFCR-UHFFFAOYSA-N
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Description

The compound “2-({2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-phenoxypyrazine” is a complex organic molecule. It is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .


Synthesis Analysis

The synthesis of piperazine derivatives, which are part of the compound’s structure, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of the compound can be determined using various spectroscopic techniques such as HRMS, IR, 1H, and 13C NMR .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, the synthesis of piperazine derivatives involves cyclization of 1,2-diamine derivatives with sulfonium salts .

Scientific Research Applications

Environmental Degradation of Pesticides

Piperazine derivatives have been studied for their reactivity with radicals, such as sulfate radicals, which are involved in the degradation of persistent environmental pollutants like chlorotriazine herbicides. This research highlights the potential application of piperazine derivatives in enhancing the degradation of harmful environmental contaminants, thereby reducing their impact on drinking water quality and overall ecological health (Lutze et al., 2015).

Antimicrobial and Antifungal Activities

Research on piperazine derivatives has also revealed their potential in combating microbial infections. For instance, novel piperazinone derivatives have been synthesized and shown to possess cytotoxic activities against cancer cell lines, indicating their utility in developing new anticancer agents. Additionally, these compounds have exhibited antimicrobial activities, suggesting their application in creating new antimicrobial drugs (Ghasemi et al., 2020).

Safety and Hazards

The compound is a potential carcinogen, as indicated by a harmonised C&L classifying the substance as a suspected carcinogen Carc.2 .

Future Directions

Further work is needed to modify the structures of the compounds to increase their activity and to decrease their cytotoxicity in humans and animals . This includes more research into the synthesis, properties, and potential applications of these compounds.

properties

IUPAC Name

N-(4-fluorophenyl)-2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O4/c1-27(18-8-6-17(24)7-9-18)21(30)14-28-13-16(5-12-20(28)29)23-25-22(26-32-23)15-3-10-19(31-2)11-4-15/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFZQIMETFBFCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)F)C(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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